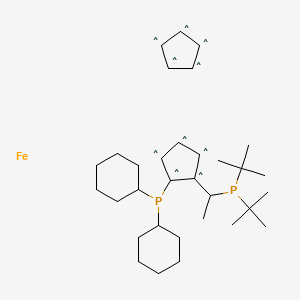
CID 134991672
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 134991672 is a chemical entity with significant relevance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 134991672 involves specific chemical reactions and conditions. The preparation method typically includes the hydrolysis of precursor compounds, followed by specific reaction steps to achieve the desired chemical structure . The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CID 134991672 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pressure, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications .
Scientific Research Applications
CID 134991672 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Industrially, it is utilized in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 134991672 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This mechanism is crucial for its applications in therapeutic research and development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 134991672 include those with comparable chemical structures and properties. These compounds are often studied to understand the unique features and advantages of this compound .
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C32H52FeP2 |
|---|---|
Molecular Weight |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H; |
InChI Key |
FFFWTQLOUUWUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















